tert-Butyl ((3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate
Description
tert-Butyl ((3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate is a chemical compound that features a tert-butyl group, a trifluoromethyl group, and a pyrrolidine ring
Properties
Molecular Formula |
C10H17F3N2O2 |
|---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-7-5-14-4-6(7)10(11,12)13/h6-7,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m0/s1 |
InChI Key |
TTZLWOFPFKRYBC-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the tert-Butyl Group: The tert-butyl group is usually introduced through a carbamate formation reaction, where tert-butyl chloroformate reacts with the pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used in the study of enzyme interactions and protein-ligand binding due to its specific functional groups.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and specialty chemicals, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of tert-Butyl ((3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrrolidine ring can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate
- tert-Butyl ((3S,4S)-4-chloropyrrolidin-3-yl)carbamate
- tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate
Uniqueness
tert-Butyl ((3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug design and other applications where these properties are desirable.
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